molecular formula C10H16N2O4 B1524878 Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate CAS No. 1311315-08-8

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Cat. No.: B1524878
CAS No.: 1311315-08-8
M. Wt: 228.24 g/mol
InChI Key: RFVANDZJOBPDSN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O4 . It has a molecular weight of 228.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a central imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This ring is substituted at the 2 and 5 positions with oxygen atoms, creating a dioxoimidazolidine structure . The 4,4 positions of the ring are substituted with methyl groups, and the 1 position is substituted with a carboxylate group that is further substituted with a tert-butyl group .


Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.174±0.06 g/cm3 . The pKa value is predicted to be 7.14±0.70 .

Scientific Research Applications

Chiral Auxiliary Applications

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate has been utilized as a chiral auxiliary in various stereoselective synthetic processes. For instance, its enantiomers were prepared from L-alanine and used in dipeptide synthesis, demonstrating its role in creating enantiomerically pure compounds. This auxiliary facilitated the synthesis of 2-methyl-3-phenylpropanoic acid with high enantiomeric ratios and enabled the preparation of dimethyl trans-cyclopentane-1,2-dicarboxylate via oxidative coupling. Additionally, it was employed in Michael additions and alkylations, yielding products with excellent selectivities and diastereoselectivities (Studer, Hintermann, & Seebach, 1995).

Kinetic Resolution and Stereoselective Synthesis

The compound has also been key in dynamic kinetic resolution processes, enabling highly stereoselective carbon-carbon bond formation. This application is critical in synthesizing enantiomerically enriched compounds, such as tert-butyl(4S)-1-methyl-3-((2R)-2-methyl-3,3-bis(methoxycarbonyl)propionyl)-2-oxoimidazolidine-4-carboxylate, showcasing its utility in obtaining chiral α-amino acids and other biologically active molecules with good yield and stereoselectivity (Kubo, Takahashi, Kubota, & Nunami, 1995).

Novel Synthetic Precursors and Protecting Groups

Further research has led to the synthesis of derivatives like (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, demonstrating the compound's role in synthesizing medicinally significant candidates. This showcases its potential as a versatile synthetic precursor in medicinal chemistry (Khadse & Chaudhari, 2015).

Properties

IUPAC Name

tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVANDZJOBPDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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